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molecular formula C14H12O4Zn B8503939 benzoic acid;zinc

benzoic acid;zinc

Cat. No. B8503939
M. Wt: 309.6 g/mol
InChI Key: TYESNCFSJHPNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952648

Procedure details

The weight average molecular weight of the thus-obtained salicylic acid resin was 960. The resin was placed in a separate reactor, to which a mixture of 16.3 g of zinc benzoate and 10 g of ammonium bicarbonate, which had been prepared in advance at 150-160° C, was added little by little over 30 minutes. After the addition, stirring was continued at the same temperature for 1 hour. The contents were taken out of the reactor, cooled and then ground, thereby obtaining 79.5 g of a zinc-benzoate-modified product of the salicylic acid resin. Its softening point was measured by the ring and ball softening point measuring apparatus in accordance with JIS K-2548. It was found to be 82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Three
Name
ammonium bicarbonate
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)O.[C:11]([O-:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Zn+2:20].C([O-])(=O)C1C=CC=CC=1.C(=O)(O)[O-].[NH4+]>>[CH:6]1[CH:5]=[CH:3][C:2]([C:1]([OH:10])=[O:9])=[CH:8][CH:7]=1.[CH:15]1[CH:16]=[CH:17][C:12]([C:11]([OH:19])=[O:18])=[CH:13][CH:14]=1.[Zn:20] |f:1.2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Three
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Zn+2].C(C1=CC=CC=C1)(=O)[O-]
Name
ammonium bicarbonate
Quantity
10 g
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resin was placed in a separate reactor, to which
CUSTOM
Type
CUSTOM
Details
had been prepared in advance at 150-160° C
ADDITION
Type
ADDITION
Details
was added little by little over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn]
Measurements
Type Value Analysis
AMOUNT: MASS 79.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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